3-Ethyl-5-(3-iodophenoxy)-1,2,4-thiadiazole
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Overview
Description
3-Ethyl-5-(3-iodophenoxy)-1,2,4-thiadiazole is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of an ethyl group, an iodophenoxy group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(3-iodophenoxy)-1,2,4-thiadiazole typically involves the reaction of 3-iodophenol with ethyl thiocyanate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The resulting intermediate is then cyclized to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-(3-iodophenoxy)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-(3-iodophenoxy)-1,2,4-thiadiazole is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-5-methylphenol: Similar in structure but lacks the iodophenoxy group.
Benzyl (2-(3-iodophenoxy)ethyl)carbamate: Contains a carbamate group instead of the thiadiazole ring.
Uniqueness
3-Ethyl-5-(3-iodophenoxy)-1,2,4-thiadiazole is unique due to the presence of both the iodophenoxy group and the thiadiazole ring
Properties
Molecular Formula |
C10H9IN2OS |
---|---|
Molecular Weight |
332.16 g/mol |
IUPAC Name |
3-ethyl-5-(3-iodophenoxy)-1,2,4-thiadiazole |
InChI |
InChI=1S/C10H9IN2OS/c1-2-9-12-10(15-13-9)14-8-5-3-4-7(11)6-8/h3-6H,2H2,1H3 |
InChI Key |
WEUIEACNIMIUSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NSC(=N1)OC2=CC(=CC=C2)I |
Origin of Product |
United States |
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